molecular formula C11H9N3O4 B12838230 5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid

Cat. No.: B12838230
M. Wt: 247.21 g/mol
InChI Key: ILCSAQKAMBFXOA-UHFFFAOYSA-N
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Description

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid is a chemical compound that features a pyrazole ring substituted with a methyl group and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid typically involves the reaction of 4-methyl-1H-pyrazole with 2-nitrobenzoic acid under specific conditions. One common method includes the use of a base such as potassium hydroxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction . The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Reduction: The major product is 5-(4-Methyl-1H-pyrazol-1-yl)-2-aminobenzoic acid.

    Substitution: Products vary depending on the substituent introduced to the pyrazole ring.

Scientific Research Applications

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methyl-1H-pyrazol-1-yl)-2-nitrobenzoic acid is unique due to the presence of both a nitrobenzoic acid moiety and a methyl-substituted pyrazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

Molecular Formula

C11H9N3O4

Molecular Weight

247.21 g/mol

IUPAC Name

5-(4-methylpyrazol-1-yl)-2-nitrobenzoic acid

InChI

InChI=1S/C11H9N3O4/c1-7-5-12-13(6-7)8-2-3-10(14(17)18)9(4-8)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

ILCSAQKAMBFXOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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